1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene
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Overview
Description
1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene is a complex organic compound characterized by the presence of difluoroethoxy, iodo, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene typically involves multiple steps, starting with the preparation of the difluoroethoxy group. One common method involves the reaction of 2,2-difluoroethanol with a suitable halogenating agent to form 2,2-difluoroethoxy halide. This intermediate is then reacted with a benzene derivative containing iodo and trifluoromethyl groups under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodo group.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodo group, while oxidation and reduction reactions may result in changes to the difluoroethoxy or trifluoromethyl groups .
Scientific Research Applications
1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- 1-(2,2-Difluoroethoxy)-4-iodo-2-trifluoromethylbenzene
- 1-(2,2-Difluoroethoxy)-2-bromo-4-trifluoromethylbenzene
- 1-(2,2-Difluoroethoxy)-2-iodo-4-chloromethylbenzene
Uniqueness: 1-(2,2-Difluoroethoxy)-2-iodo-4-trifluoromethylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both difluoroethoxy and trifluoromethyl groups enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-2-iodo-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5IO/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWHVKDFKJYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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